3-(1,3-oxazol-2-yl)propanoic acid is a synthetic organic compound classified as a heterocyclic compound. It is characterized by its colorless, crystalline structure and is soluble in various organic solvents such as ethanol, methanol, and acetonitrile. The chemical formula for this compound is C7H9NO4, with a molecular mass of 175.15 g/mol. It exhibits a melting point range of 128-131°C and a boiling point of 358.7°C, alongside a density of 1.40 g/cm³ and a refractive index of 1.511.
These reactions can be catalyzed by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research has indicated that 3-(1,3-oxazol-2-yl)propanoic acid possesses notable biological properties:
The synthesis of 3-(1,3-oxazol-2-yl)propanoic acid typically involves the reaction of ethyl 2-bromoacetate with 2-aminooxazole in the presence of a base, commonly performed in ethanol at room temperature. Other methods may include variations in reaction conditions or alternative starting materials to achieve similar products.
Characterization of this compound can be accomplished using various analytical methods such as:
3-(1,3-oxazol-2-yl)propanoic acid finds extensive applications in scientific research:
Studies focusing on the interaction of 3-(1,3-oxazol-2-yl)propanoic acid with biological targets are ongoing. Its unique structure may enhance binding affinities to specific enzymes or receptors involved in disease pathways. Understanding these interactions could lead to improved therapeutic strategies.
Several compounds share structural similarities with 3-(1,3-oxazol-2-yl)propanoic acid:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-methylphenyl)propanoic acid | C10H12O2 | Methyl group enhances lipophilicity. |
| 3-(4-bromophenyl)propanoic acid | C9H9BrO2 | Bromine substitution may affect reactivity and biological activity. |
| 3-(2,4-difluorophenyl)propanoic acid | C10H8F2O2 | Fluorine atoms increase electronegativity and influence pharmacokinetics. |
Uniqueness: The presence of both the oxazole ring and the propanoic acid moiety distinguishes 3-(1,3-oxazol-2-yl)propanoic acid from these similar compounds, imparting unique chemical and biological properties that enhance its versatility in research and application .